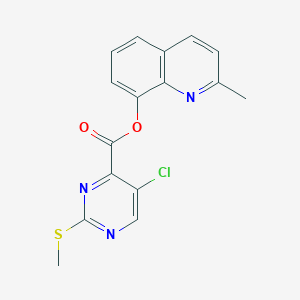

2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a heterocyclic organic compound combining a quinoline moiety with a substituted pyrimidine ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic interactions. However, the provided evidence lacks direct data on its synthesis, physical properties, or biological activity, necessitating reliance on analogous compounds for comparative analysis .

Properties

IUPAC Name |

(2-methylquinolin-8-yl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-9-6-7-10-4-3-5-12(13(10)19-9)22-15(21)14-11(17)8-18-16(20-14)23-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWTYINACIZGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=NC(=NC=C3Cl)SC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves a multi-step process:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base like sodium hydride.

Coupling of Quinoline and Pyrimidine Rings: The final step involves coupling the quinoline and pyrimidine rings through esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.

Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base like triethylamine (TEA) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric site, modulate receptor activity by acting as an agonist or antagonist, and intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

For instance, 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile () shares structural similarities with the target compound, particularly in its pyrimidine core and chlorine substitution. Key differences include:

- Substituent Diversity: The target compound features a methylsulfanyl group at position 2 of the pyrimidine ring, which may enhance lipophilicity compared to the amino-linked phenyl group in ’s compound.

B. Mercury-Containing Compounds ()

While unrelated in biological function, mercury compounds such as chloro-[5-chloro-2-(ethoxycarbonylamino)phenyl]mercury () highlight the importance of halogen and sulfur substituents in coordination chemistry. The target compound’s 5-chloro and methylsulfanyl groups may similarly influence metal-binding affinity, though mercury’s toxicity limits direct pharmacological parallels.

Crystallographic Analysis Tools

Structural comparisons often rely on crystallographic software like SHELX () and ORTEP/WinGX (–5). For example:

- SHELXL : Used for refining small-molecule structures, enabling precise determination of bond lengths and angles in analogues .

- ORTEP-III : Visualizes anisotropic displacement parameters, critical for comparing conformational stability between the target compound and its derivatives .

Research Findings and Limitations

The absence of direct experimental data for 2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in the provided evidence necessitates cautious extrapolation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.